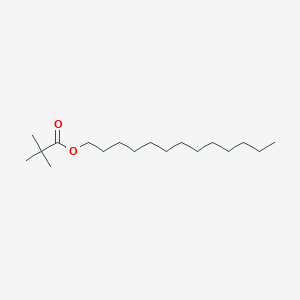
Tridecyl neopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecyl neopentanoate is a useful research compound. Its molecular formula is C18H36O2 and its molecular weight is 284.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Emollient Properties
Tridecyl neopentanoate serves as an emollient in cosmetic formulations, providing a smooth and soft feel on the skin. It helps to improve the texture of creams and lotions, enhancing their spreadability and moisture retention capabilities. The compound is particularly effective in formulations designed for dry skin, as it can form a protective barrier that reduces transepidermal water loss .
Skin Conditioning Agent
As a skin conditioning agent, this compound contributes to the overall health of the skin by maintaining hydration levels and improving skin elasticity. This property is critical for products aimed at anti-aging and moisturizing .
Sunscreen Formulations
This compound has been incorporated into sunscreen emulsions to enhance their stability and effectiveness. In formulations containing zinc oxide and titanium dioxide, it helps create a smooth emulsion that can improve the sun protection factor (SPF) by ensuring even distribution of active ingredients on the skin . Such emulsions are particularly beneficial for consumers seeking high SPF protection without compromising on texture.
Drug Delivery Systems
Research indicates that this compound can be utilized as a solvent or carrier in drug delivery systems. Its ability to solubilize various pharmaceutical compounds makes it valuable in formulating topical medications that require enhanced absorption through the skin barrier .
Green Chemistry Initiatives
The compound is also being explored within the context of green chemistry due to its biodegradable nature and potential as a sustainable solvent in chemical processes. Studies have highlighted its role as an alternative to more harmful solvents traditionally used in industrial applications .
Biodegradability
This compound is considered environmentally friendly due to its biodegradability. This characteristic aligns with increasing regulatory demands for sustainable chemical practices, making it an attractive option for manufacturers aiming to reduce their environmental footprint .
Cosmetic Formulation Case Study
A study conducted on various cosmetic formulations demonstrated that products containing this compound exhibited improved sensory attributes compared to those without it. Participants noted enhanced smoothness and hydration levels after application, affirming its effectiveness as an emollient and skin conditioning agent .
Sunscreen Efficacy Study
In a comparative analysis of sunscreen formulations, those containing this compound showed a significant increase in SPF values due to better stabilization of UV filters within the emulsion matrix. This study underscores its importance in developing effective sun protection products that meet consumer expectations for performance and feel .
Summary Table of Applications
| Application Area | Functionality | Benefits |
|---|---|---|
| Cosmetics | Emollient | Enhances texture, spreadability |
| Skin conditioning | Maintains hydration, improves elasticity | |
| Sunscreen formulations | Increases SPF, stabilizes UV filters | |
| Pharmaceuticals | Drug delivery systems | Enhances solubility and absorption |
| Environmental | Biodegradable solvent | Reduces environmental impact |
Eigenschaften
CAS-Nummer |
106436-39-9 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
tridecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3 |
InChI-Schlüssel |
DHWLRNPWPABRBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
Key on ui other cas no. |
106436-39-9 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















